

# Physicochemical Characteristics of Entecavir Isotopes: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-  
13C2,15N  
Cat. No.: B12391128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of entecavir and its isotopically labeled variants. Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Isotopically labeled entecavir serves as an invaluable tool in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. This document outlines the key physicochemical data, experimental protocols for characterization, and the biological pathway of entecavir.

## Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of entecavir and its common isotopic modifications.

Table 1: General Physicochemical Properties of Entecavir

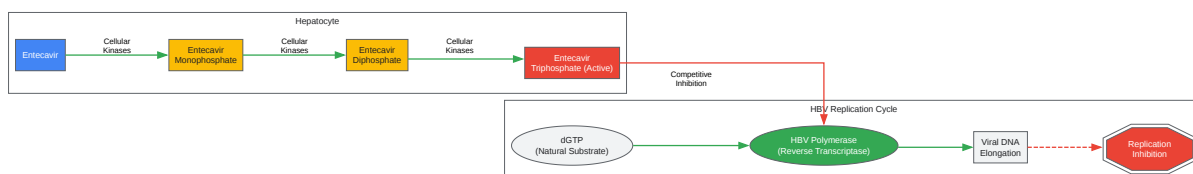
Property	Value	Reference
Chemical Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one	[DrugBank Online]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub>	[DrugBank Online]
Molecular Weight	277.28 g/mol	[DrugBank Online]
Melting Point	~220 °C (monohydrate)	[Wikipedia]
Solubility in Water	Slightly soluble (2.4 mg/mL)	[Entecavir Patent Evaluation, Method for Diastereomeric Impurities]
Appearance	White to off-white powder	[Entecavir Patent Evaluation, Method for Diastereomeric Impurities]

Table 2: Physicochemical Properties of Entecavir Isotopes

Isotopic Variant	Molecular Formula	Molecular Weight ( g/mol )	Isotopic Purity / Enrichment	Radiochemical Purity
Entecavir-d <sub>2</sub>	C <sub>12</sub> H <sub>13</sub> D <sub>2</sub> N <sub>5</sub> O <sub>3</sub>	279.3	≥99% deuterated forms (d <sub>1</sub> -d <sub>2</sub> )	Not Applicable
Entecavir- <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N	C <sub>10</sub> <sup>13</sup> C <sub>2</sub> H <sub>15</sub> N <sub>4</sub> <sup>15</sup> N O <sub>3</sub>	280.26	Not explicitly stated, used as an internal standard	Not Applicable
Entecavir- <sup>13</sup> C <sub>4</sub>	C <sub>8</sub> <sup>13</sup> C <sub>4</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub>	281.28 (calculated)	Isotopic Distribution: [M+4] 98.4%, [M+3] 1.6%, [M+0] <0.1%	Not Applicable
<sup>125</sup> I-Entecavir	C <sub>12</sub> H <sub>14</sub> <sup>125</sup> I N <sub>5</sub> O <sub>3</sub>	~403.17 (calculated for <sup>125</sup> I)	Not Applicable	>95%

## Mechanism of Action: HBV Polymerase Inhibition

Entecavir is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP). ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (a reverse transcriptase). Incorporation of ETV-TP leads to chain termination, thus inhibiting viral replication.



[Click to download full resolution via product page](#)

**Fig. 1:** Entecavir's intracellular activation and inhibition of HBV polymerase.

## Experimental Protocols

### Synthesis of Isotopically Labeled Entecavir

#### 3.1.1. General Synthesis Workflow for [ $^{13}\text{C}_4$ ]Entecavir

The synthesis of [ $^{13}\text{C}_4$ ]entecavir involves a multi-step process starting from commercially available labeled precursors.[1]



[Click to download full resolution via product page](#)

**Fig. 2:** General workflow for the synthesis of [ $^{13}\text{C}_4$ ]entecavir.

A detailed multi-step synthesis involves the condensation of [ $^{13}\text{C}$ ]guanidine hydrochloride and diethyl[1,2,3- $^{13}\text{C}_3$ ]malonate to form a labeled pyrimidine diol. This intermediate is then converted in five steps to the desired purine. The final steps involve the introduction of a chiral epoxide followed by deprotection to yield [ $^{13}\text{C}_4$ ]entecavir.[1]

### 3.1.2. Synthesis of $^{125}\text{I}$ -Entecavir

The radiosynthesis of  $^{125}\text{I}$ -Entecavir is achieved through electrophilic iodination of a tributyltin precursor.[2]

- Step 1: Precursor Synthesis: A vinyl tributyltin group is attached to the entecavir molecule.
- Step 2: Radioiodination: The tributyltin precursor is reacted with  $\text{Na}^{125}\text{I}$  in the presence of an oxidizing agent (e.g., Chloramine-T) to facilitate electrophilic substitution of the tributyltin group with  $^{125}\text{I}$ .
- Step 3: Purification: The resulting  $^{125}\text{I}$ -Entecavir is purified using High-Performance Liquid Chromatography (HPLC).

## Characterization and Quality Control

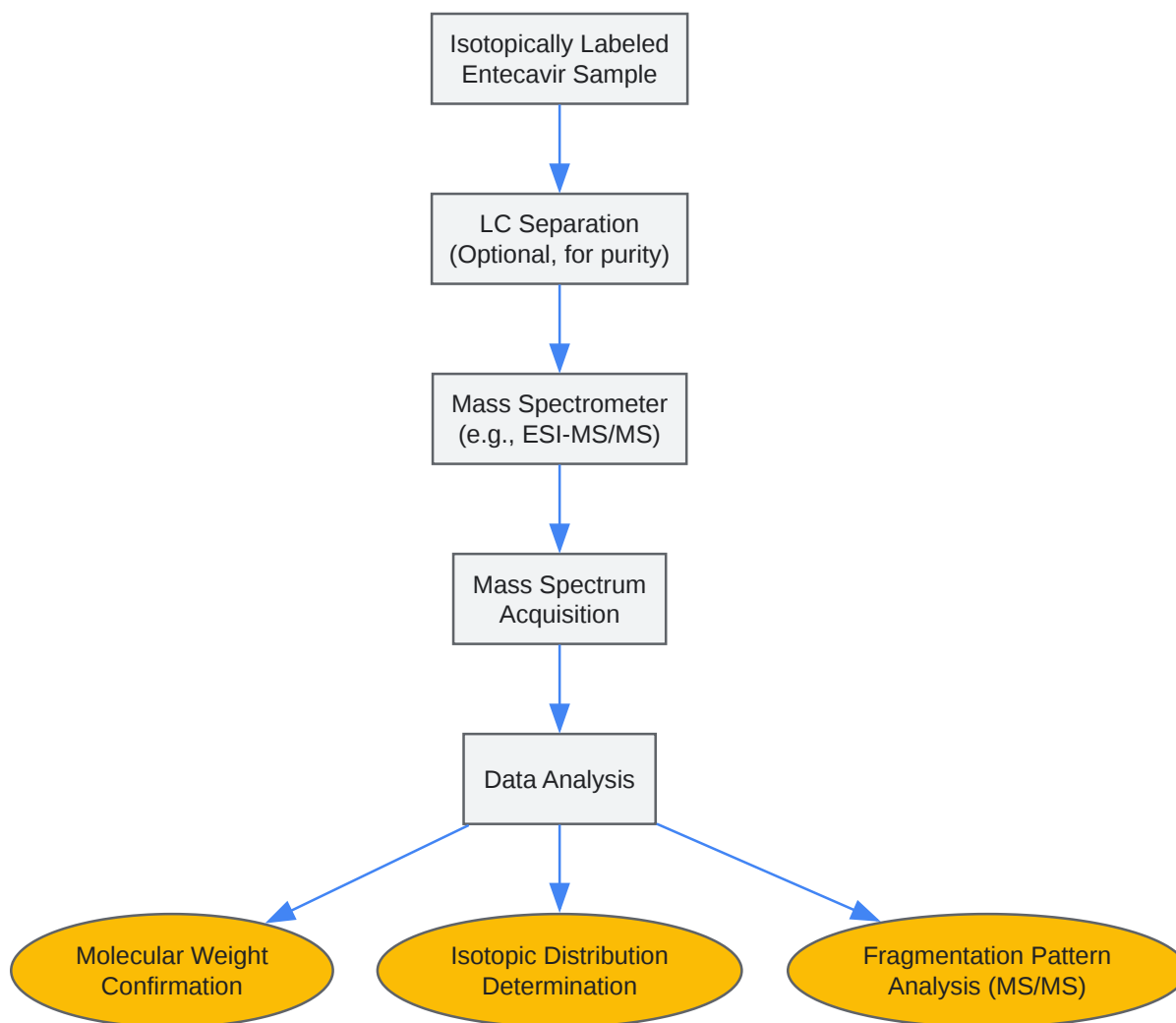
### 3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated stability-indicating RP-HPLC method is crucial for determining the chemical purity of entecavir and its isotopes.[3][4][5][6][7]

- Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5  $\mu\text{m}$  particles).[3][4]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02 M phosphate buffer at pH 4.5). The exact ratio is optimized for resolution.[5]
- Flow Rate: Typically 1.0 mL/min.[3][4]
- Detection: UV detection at approximately 254 nm.[3][4]
- Temperature: Column oven maintained at a constant temperature, for example, 40°C.[5]
- Internal Standard: For quantitative analysis, an internal standard such as lamivudine can be used.

### 3.2.2. Mass Spectrometry (MS) for Isotopic Purity and Identification

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic distribution of labeled compounds.



[Click to download full resolution via product page](#)

**Fig. 3:** Workflow for the characterization of entecavir isotopes by mass spectrometry.

- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and resolving isotopic peaks.
- Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative abundance of these peaks is used to calculate the isotopic

distribution. For example, for [ $^{13}\text{C}_4$ ]entecavir, the major peak will be at  $[\text{M}+4]$ .<sup>[1]</sup> The proton adduct of unlabeled entecavir is observed at  $m/z$  278.1.<sup>[8]</sup>

### 3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure and the position of isotopic labels. For deuterated compounds, the absence of specific proton signals in the  $^1\text{H}$  NMR spectrum confirms the location of deuterium substitution.

## In Vitro HBV Polymerase Inhibition Assay

This assay measures the ability of entecavir or its analogs to inhibit the activity of HBV polymerase.<sup>[9]</sup>

- **Source of Polymerase:** HBV polymerase is typically obtained from cell lysates of HBV-transfected cells (e.g., HepG2 cells).
- **Reaction Mixture:** The assay mixture contains the HBV polymerase, a DNA or RNA template, deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP like  $[\alpha\text{-}^{32}\text{P}]\text{dGTP}$ ), and the test compound (e.g., ETV-TP).
- **Incubation:** The reaction is incubated at  $37^\circ\text{C}$  to allow for DNA synthesis.
- **Detection:** The reaction products are separated by gel electrophoresis, and the amount of incorporated radioactivity is quantified using a phosphorimager or autoradiography.
- **Data Analysis:** The 50% inhibitory concentration ( $\text{IC}_{50}$ ) is calculated by measuring the reduction in DNA synthesis in the presence of varying concentrations of the inhibitor.

## Stability Profile

Forced degradation studies on unlabeled entecavir have shown that it is stable under thermal, acidic, and photolytic stress conditions. However, significant degradation is observed under oxidative and alkaline conditions.<sup>[3]</sup> While direct comparative stability studies of entecavir isotopes are not readily available in the literature, it is generally understood that deuteration at a site of metabolism can slow down the rate of metabolic degradation due to the kinetic isotope effect. This can lead to improved metabolic stability and a longer in vivo half-life.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of entecavir and its isotopically labeled analogs. The data and protocols presented herein are intended to support researchers and drug development professionals in the synthesis, characterization, and application of these important molecules. The use of isotopically labeled entecavir is critical for advancing our understanding of its pharmacology and for the development of new and improved therapies for chronic hepatitis B.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. An alternative and robust synthesis of \[\(13\) C4 \]Baraclude® \(entecavir\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. juniperpublishers.com \[juniperpublishers.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. rjpbcs.com \[rjpbcs.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. jbiochemtech.com \[jbiochemtech.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Physicochemical Characteristics of Entecavir Isotopes: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391128/docs#physicochemical-characteristics-of-entecavir-isotopes-an-in-depth-technical-guide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)